molecular formula C6H4IN3 B1400291 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1100318-96-4

4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Numéro de catalogue B1400291
Numéro CAS: 1100318-96-4
Poids moléculaire: 245.02 g/mol
Clé InChI: UEUGYIMGLFJGGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound that is part of the pyrrolopyrimidine class . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods. For instance, one method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide, followed by a reaction with the appropriate amine at elevated temperatures . Another method involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine ring with various amines .


Molecular Structure Analysis

The molecular structure of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine has been investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . They also show a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine include a molecular weight of 245.02 . It is a solid at room temperature .

Applications De Recherche Scientifique

Structural Analysis and Synthesis

  • The compound has been structurally analyzed, revealing specific details about its N-glycosidic bond torsion angle and deviations of its bulky iodo substituent and N atom of the 6-amino group (Seela, Zulauf, Reuter, & Kastner, 1999).
  • It serves as a substrate in palladium-catalyzed cross-coupling reactions for the synthesis of various 4-alkynylpyrrolopyrimidines, highlighting its utility in creating complex organic compounds (Tumkevičius & Masevičius, 2008).

Pharmaceutical Synthesis

  • Pyrrolo[2,3-d]pyrimidines, a category to which 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine belongs, are significant in pharmaceutical research. A synthesis process for a derivative of this compound demonstrates its relevance in producing pharmaceutically active compounds in an ecological and economical manner (Fischer & Misun, 2001).

Antitumor Properties

  • Research on pyrrolo[2,3-d]pyrimidines has revealed their potential antitumor properties. Specific derivatives of this chemical structure have been synthesized and evaluated for their antiproliferative effects against cancer cell lines, indicating the compound’s significance in cancer research (Mieczkowski et al., 2015).

Potential as Antimalarial Drug

  • A derivative of 7H-pyrrolo[2,3-d]pyrimidine has been studied for its potential as an antimalarial drug. The presence of a water molecule of crystallization in its structure was noted, which may affect its pharmaceutical properties (Gainsford, Fröhlich, & Evans, 2010).

Antibacterial Agent Synthesis

  • Pyrrolo[2,3-d]pyrimidines have been used in the synthesis of novel tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, showing their role in creating potential antibacterial agents (Dave & Shah, 2002).

Orientations Futures

There is considerable interest in the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine analogs due to their unique stability and pronounced cytotoxic activity . Future research guidelines suggest the development of new pyrimidines as anti-inflammatory agents .

Propriétés

IUPAC Name

4-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUGYIMGLFJGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728157
Record name 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1100318-96-4
Record name 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (673 mg, 4.41 mmol) and 7 mL of 57% hydriodic acid was stirred at room temperature for 16 hours. The solid was filtered off, suspended in 5 mL of water and brought to pH=8 with aqueous ammonia solution. The suspension was cooled down to 0° C. and the solid was filtered off, washed with cold water and dried to give the product to yield 970 mg of the product as a white powder. The product contains about 10% of the starting material.
Quantity
673 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Hydroiodic acid (55 wt %, 100 g) was mixed with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (manufactured by Tokyo Chemical Industry Co., Ltd., 10.6 g, 69.0 mmol) under cooling with ice and stirred at 0° C. for 1 hour and then at room temperature for one day. The precipitated solid was collected by filtration and washed with water. The residue was suspended in water, neutralized with 1 M aqueous sodium hydroxide and filtered. The yellow solid was washed with water and dried under reduced pressure to give the title compound as a yellow solid (16.2 g, yield 96%, including 10% 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the starting compound).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Citations

For This Compound
4
Citations
F Seela, X Ming - Tetrahedron, 2007 - Elsevier
Several 7-functionalized 7-deazapurine ribonucleosides were prepared. Glycosylation of 7-halogenated 6-chloro-7-deazapurines with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose …
Number of citations: 73 www.sciencedirect.com
M Gehringer, M Forster, SA Laufer - ACS Combinatorial Science, 2015 - ACS Publications
A solution-phase parallel synthesis of triazole-derived ruxolitinib analogues was developed in the current study. The method employs copper-catalyzed azide–alkyne cycloaddition to …
Number of citations: 22 pubs.acs.org
SM Lee, KB Yoon, HJ Lee, J Kim, YK Chung… - Bioorganic & Medicinal …, 2016 - Elsevier
Members of the Janus kinase (JAK) family are potential therapeutic targets. Abnormal signaling by mutant JAK2 is related to hematological malignancy, such as myeloproliferative …
Number of citations: 17 www.sciencedirect.com
D Rong, K Zhou, W Fang, H Yang… - Journal of Medicinal …, 2022 - ACS Publications
PRMT5 is a major type II protein arginine methyltransferase and plays important roles in diverse cellular processes. Overexpression of PRMT5 is implicated in various types of cancer. …
Number of citations: 6 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.